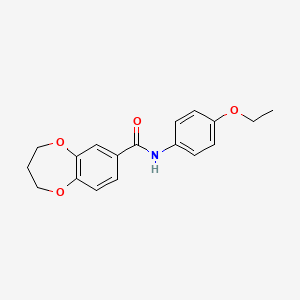![molecular formula C18H19N5 B11226522 N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline](/img/structure/B11226522.png)
N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTYL]ANILINE is a compound that features a tetrazole ring, a cyclopentyl group, and an aniline moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .
Preparation Methods
The synthesis of N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTYL]ANILINE typically involves the formation of the tetrazole ring followed by the attachment of the cyclopentyl and aniline groups. One common method for synthesizing tetrazole derivatives is through the reaction of sodium azide with nitriles under acidic conditions . Industrial production methods may involve the use of eco-friendly solvents and conditions to ensure high yields and purity .
Chemical Reactions Analysis
N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTYL]ANILINE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aniline moiety, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTYL]ANILINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its bioisosteric properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTYL]ANILINE involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. The compound’s ability to penetrate cell membranes due to its lipophilicity enhances its effectiveness .
Comparison with Similar Compounds
N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTYL]ANILINE can be compared to other tetrazole derivatives such as:
- 1-Phenyl-1H-tetrazole-5-thiol
- 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
- 4-Phenyl-1H-1,2,3-triazole
These compounds share the tetrazole ring but differ in their additional functional groups, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C18H19N5 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-[1-(1-phenyltetrazol-5-yl)cyclopentyl]aniline |
InChI |
InChI=1S/C18H19N5/c1-3-9-15(10-4-1)19-18(13-7-8-14-18)17-20-21-22-23(17)16-11-5-2-6-12-16/h1-6,9-12,19H,7-8,13-14H2 |
InChI Key |
ZQXAFTISYPLTQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NN=NN2C3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B11226441.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11226461.png)
![3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-6-nitro-2H-chromen-2-one](/img/structure/B11226476.png)
![7-(4-ethoxyphenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11226480.png)
![2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11226483.png)
![N'-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-fluorobenzohydrazide](/img/structure/B11226496.png)

![N-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11226508.png)
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine](/img/structure/B11226509.png)
![2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide](/img/structure/B11226511.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11226513.png)
![N-ethyl-1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentanamine](/img/structure/B11226516.png)
![1-(3-chloro-4-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11226517.png)

